
2,3,4,5,6-pentafluoro-N-(1-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-pentafluoro-N-(1-phenylethyl)benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a phenylethyl group attached to the nitrogen atom of the amide group. The molecular formula of this compound is C15H10F5NO, and it has a molecular weight of approximately 315.24 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(1-phenylethyl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6-pentafluoro-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenylethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Substituted benzamides.
Reduction: Amines.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-pentafluoro-N-(1-phenylethyl)benzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(1-phenylethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding, van der Waals interactions, and π-π stacking interactions. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain proteins and enzymes, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5,6-pentafluorobenzamide
- 2,3,4,5,6-pentafluoro-N-(phenylmethyl)benzamide
- 2,3,4,5,6-pentafluoro-N,N-diisopropylbenzamide
Uniqueness
2,3,4,5,6-pentafluoro-N-(1-phenylethyl)benzamide is unique due to the presence of the phenylethyl group, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C15H10F5NO |
|---|---|
Molekulargewicht |
315.24 g/mol |
IUPAC-Name |
2,3,4,5,6-pentafluoro-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C15H10F5NO/c1-7(8-5-3-2-4-6-8)21-15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-7H,1H3,(H,21,22) |
InChI-Schlüssel |
FHVMOHWTLMVFKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


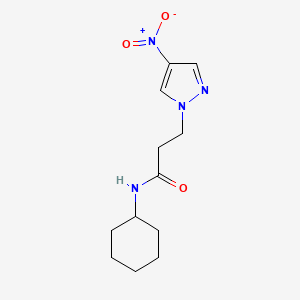
![3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B14931088.png)

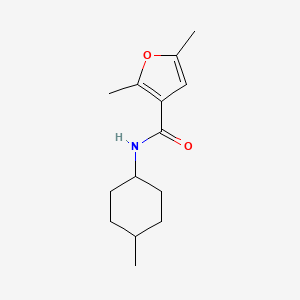
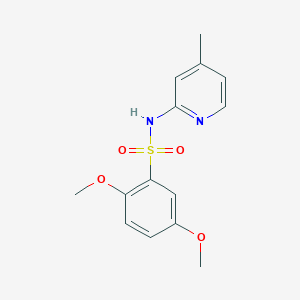
![3-chloro-4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B14931102.png)
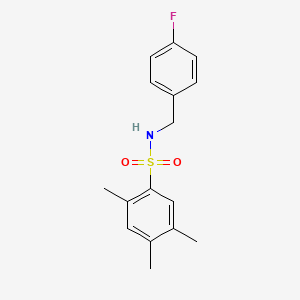
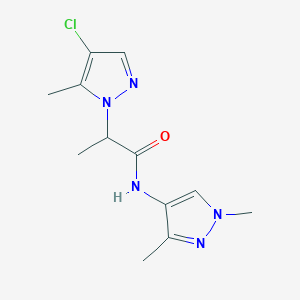
![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid](/img/structure/B14931124.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B14931128.png)
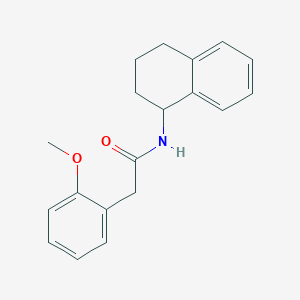


![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B14931154.png)
